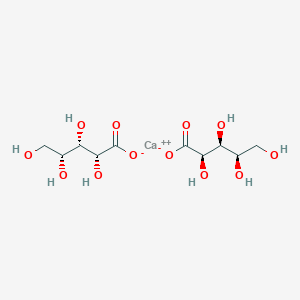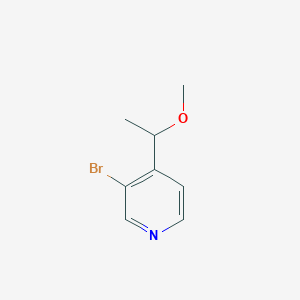
4-Phenylmethoxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
H-Hyp(Bzl)-OH . HCl, also known as Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, is an organic compound with the molecular formula C13H18ClNO4 and a molecular weight of 281.74 g/mol . It appears as a white crystalline solid and is soluble in water and organic solvents . This compound is primarily used as a reagent and intermediate in organic synthesis, particularly in the synthesis of peptide compounds or drugs .
準備方法
Synthetic Routes and Reaction Conditions
H-Hyp(Bzl)-OH . HCl is typically prepared through a two-step process :
Reaction of O-benzoyl-L-hydroxyproline methyl ester with hydrochloric acid: This reaction produces H-Hyp(Bzl)-OMe . HCl.
Crystallization or purification: The product is then obtained by crystallization or other purification methods.
Industrial Production Methods
The industrial production of 4-Phenylmethoxypyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in well-ventilated areas to avoid exposure to hydrochloric acid fumes .
化学反応の分析
Types of Reactions
4-Phenylmethoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of H-Hyp(Bzl)-OH . HCl may produce corresponding ketones or aldehydes, while reduction may yield alcohols .
科学的研究の応用
H-Hyp(Bzl)-OH . HCl has diverse applications in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of peptide compounds.
Biology: Employed in the study of biological processes and the development of therapeutic approaches.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of various chemical intermediates and final products.
作用機序
The mechanism of action of H-Hyp(Bzl)-OH . HCl involves its interaction with specific molecular targets and pathways . For example, it may exert its effects by modulating the activity of enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
H-Hyp(Bzl)-OH . HCl can be compared with other similar compounds, such as H-Hyp-OMe hydrochloride . While both compounds share similar structural features, 4-Phenylmethoxypyrrolidine-2-carboxylic acid is unique in its specific applications and properties. Other similar compounds include:
H-Hyp(Bzl)-OMe . HCl: Used as a non-cleavable linker in the synthesis of antibody-drug conjugates.
H-Hyp-OMe hydrochloride: Employed as a PROTAC linker in the synthesis of PROTACs.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
4-phenylmethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |
InChIキー |
RJFJRYVMVNICCP-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1C(=O)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B8579642.png)
![Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B8579649.png)
![5-[(Quinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8579659.png)
![Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8579662.png)





![2'-[2-(1-Methyl-2-piperidyl)ethyl]-p-toluanilide](/img/structure/B8579713.png)
